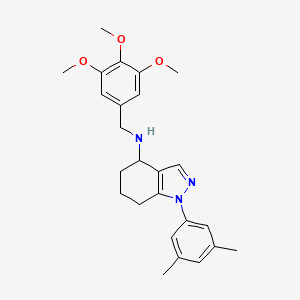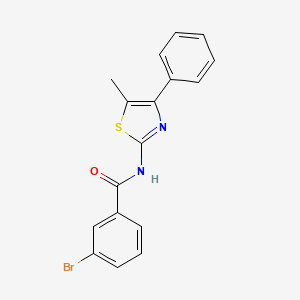
5-(1,3-Benzodioxol-5-yliminomethyl)-1-(4-fluorophenyl)-6-hydroxypyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Benzodioxol-5-yliminomethyl)-1-(4-fluorophenyl)-6-hydroxypyrimidine-2,4-dione is a complex organic compound that features a combination of benzodioxole, fluorophenyl, and pyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-yliminomethyl)-1-(4-fluorophenyl)-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 1,3-benzodioxole and 4-fluorophenyl derivatives. These intermediates are then subjected to condensation reactions, cyclization, and functional group modifications under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the imine or pyrimidine ring, resulting in the formation of amines or reduced pyrimidine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzodioxole or fluorophenyl rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with biological macromolecules.
Medicine
The compound may have potential medicinal applications, such as serving as a lead compound for drug development. Its ability to interact with specific molecular targets could make it useful in treating diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzodioxol-5-yliminomethyl)-1-(4-fluorophenyl)-6-hydroxypyrimidine-2,4-dione would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-6-hydroxypyrimidine-2,4-dione: Lacks the iminomethyl group.
5-(1,3-Benzodioxol-5-yliminomethyl)-1-phenyl-6-hydroxypyrimidine-2,4-dione: Lacks the fluorine atom on the phenyl ring.
5-(1,3-Benzodioxol-5-yliminomethyl)-1-(4-chlorophenyl)-6-hydroxypyrimidine-2,4-dione: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of both the iminomethyl group and the fluorophenyl ring in 5-(1,3-Benzodioxol-5-yliminomethyl)-1-(4-fluorophenyl)-6-hydroxypyrimidine-2,4-dione makes it unique. These structural features may enhance its reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yliminomethyl)-1-(4-fluorophenyl)-6-hydroxypyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O5/c19-10-1-4-12(5-2-10)22-17(24)13(16(23)21-18(22)25)8-20-11-3-6-14-15(7-11)27-9-26-14/h1-8,24H,9H2,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKZRNRSEODGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=CC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B6017157.png)
![N-(3,4-dimethylphenyl)-3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6017168.png)
![1-[(2-Fluoro-5-methoxyphenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one](/img/structure/B6017170.png)
![(5E)-5-[(3-chloro-4,5-diethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6017178.png)
![6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6017181.png)


![7-(2-ethylphenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6017212.png)
![N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B6017219.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B6017228.png)
![3-bromo-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B6017234.png)
![ethyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B6017249.png)
![1-(3-methylbenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6017254.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6017257.png)
